4-Phenyl Substitution Redirects Organ-Specific Carcinogenicity from Esophagus to Liver vs. Parent N-Nitrosopiperidine and Non-Carcinogenic 4-Cyclohexyl Analog
In the definitive head-to-head carcinogenicity study by Lijinsky et al. (1981), nitrosopiperidine and three 4-substituted derivatives were administered to female F344 rats in drinking water at equimolar concentrations [1]. 4-Phenylnitrosopiperidine induced a high incidence of liver tumors — specifically hepatocellular carcinomas and angiosarcomas — a tumor spectrum that was entirely absent in both untreated controls and, critically, in animals treated with N-nitrosopiperidine at the same molar dose [1]. N-Nitrosopiperidine instead produced tumors of the upper gastrointestinal tract (esophagus, forestomach, tongue) and caused earlier mortality after a smaller cumulative total dose [1]. The 4-cyclohexyl analog produced no induced tumors whatsoever, demonstrating that the phenyl substituent uniquely confers both hepatocarcinogenic activity and prolonged survival relative to the parent compound [1]. For context, N-nitrosopiperidine carries a rat TD₅₀ of 1.43 mg/kg/day with esophagus, liver, and nasal cavity as target sites across sexes, whereas the 4-phenyl derivative adds angiosarcoma as a distinctive tumor type not observed with the parent [2].
| Evidence Dimension | Organotropic tumor spectrum and survival in chronic oral carcinogenicity bioassay (female F344 rats, equimolar drinking water exposure) |
|---|---|
| Target Compound Data | 4-Phenylnitrosopiperidine: high incidence of hepatocellular carcinomas AND angiosarcomas of the liver; animals survived longer than NPIP-treated group; tumors absent in untreated controls |
| Comparator Or Baseline | N-Nitrosopiperidine (NPIP): tumors of upper GI tract (esophagus, forestomach, tongue); animals died earlier and after a smaller total dose. 4-Cyclohexylnitrosopiperidine: no induced tumors observed. 4-tert-Butylnitrosopiperidine: upper GI tumors similar to NPIP but with different latency. |
| Quantified Difference | Qualitatively distinct tumor type (liver angiosarcoma) unique to 4-phenylNPIP among the four compounds tested. NPIP TD₅₀ = 1.43 mg/kg/day (rat); no TD₅₀ reported for 4-phenylNPIP in CPDB. |
| Conditions | Female F344 rats; chronic oral exposure via drinking water at equimolar concentrations; Carcinogenesis 2(10):1045-1048 (1981) |
Why This Matters
For researchers modeling liver-specific nitrosamine carcinogenesis or screening for hepatocellular carcinoma/angiosarcoma induction, 4-phenylNPIP is the only compound in this series that reliably produces the dual liver tumor phenotype, making it irreplaceable by parent NPIP or other 4-alkyl analogs.
- [1] Lijinsky W, Singer GM, Reuber MD. The effect of 4-substitution on the carcinogenicity of nitrosopiperidine. Carcinogenesis. 1981;2(10):1045-1048. PMID: 7296758. View Source
- [2] Carcinogenic Potency Database (CPDB). N-Nitrosopiperidine (CAS 100-75-4). TD50 Summary. Thomas Slone Institute. View Source
